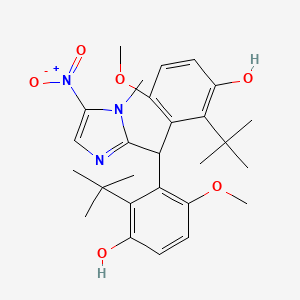
Prenyl 5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prenyl 5-methylhexanoate is an organic compound characterized by the presence of a prenyl group attached to a 5-methylhexanoate moiety. This compound is part of a broader class of prenylated compounds, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prenyl 5-methylhexanoate can be synthesized through various methods, including electrophilic and nucleophilic prenylation. One common approach involves the reaction of 5-methylhexanoic acid with prenyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage . The reaction typically requires heating under reflux conditions to achieve a high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic methods, which offer higher selectivity and efficiency. Enzymes such as lipases can catalyze the esterification of 5-methylhexanoic acid with prenyl alcohol under mild conditions, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Prenyl 5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The prenyl group can undergo substitution reactions, where different functional groups replace the prenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Prenyl 5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential bioactive compound.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Prenyl 5-methylhexanoate involves its interaction with specific molecular targets and pathways. The prenyl group enhances the compound’s lipophilicity, allowing it to interact with cell membranes and proteins more effectively. This interaction can modulate various cellular processes, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prenylated Flavonoids: Compounds like prenylated flavonoids share similar structural features and biological activities.
Prenylated Xanthones: These compounds also exhibit significant bioactivity and are studied for their potential therapeutic applications.
Uniqueness
Prenyl 5-methylhexanoate is unique due to its specific ester linkage and the presence of a 5-methylhexanoate moiety, which distinguishes it from other prenylated compounds. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
73003-75-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
3-methylbut-2-enyl 5-methylhexanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-12(13)14-9-8-11(3)4/h8,10H,5-7,9H2,1-4H3 |
Clé InChI |
QEQSNJLEZNHMKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=O)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


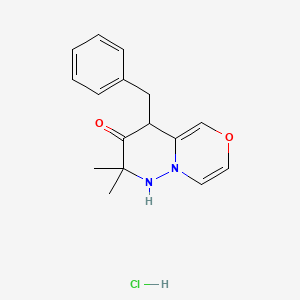
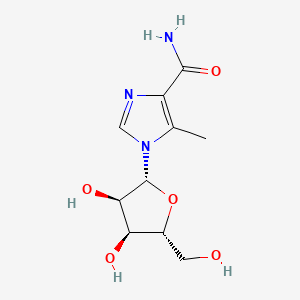
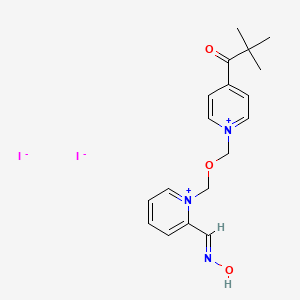
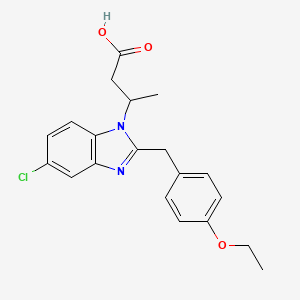
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)

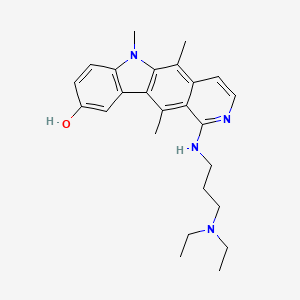
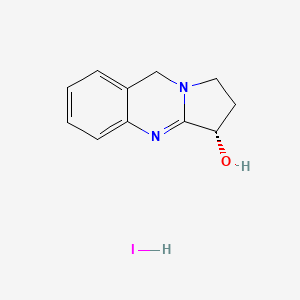
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)


